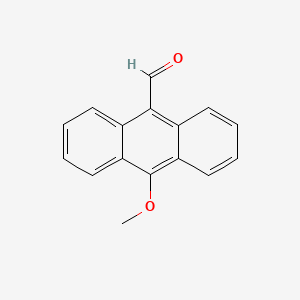

10-Methoxyanthracene-9-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

10-methoxyanthracene-9-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-18-16-13-8-4-2-6-11(13)15(10-17)12-7-3-5-9-14(12)16/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEZXZOBPXOWKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC=CC2=C(C3=CC=CC=C31)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517880 | |

| Record name | 10-Methoxyanthracene-9-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63934-06-5 | |

| Record name | 10-Methoxyanthracene-9-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for 10 Methoxyanthracene 9 Carbaldehyde

Precursor Synthesis and Functionalization Strategies

The journey to 10-methoxyanthracene-9-carbaldehyde often begins with the parent hydrocarbon, anthracene (B1667546), or a pre-functionalized derivative. A common precursor is 10-methoxyanthracene, which can be formylated to yield the target compound. The synthesis of this precursor itself is a critical step.

Alternatively, synthetic strategies can commence from anthraquinones, which are readily available. The carbonyl groups in anthraquinones protect the reactive 9 and 10 positions, allowing for functionalization on the outer rings. Subsequent reduction of the anthraquinone (B42736) core to the anthracene scaffold provides a versatile route to variously substituted anthracenes that can then be converted to the desired product. beilstein-journals.org

Functionalization strategies often take advantage of the high electron density at the 9 and 10 positions of the anthracene ring system, making them susceptible to electrophilic attack. This reactivity is key to introducing the aldehyde group.

Targeted Synthesis of this compound

The Vilsmeier-Haack reaction is a widely utilized method for the formylation of electron-rich aromatic compounds, including anthracene and its derivatives. ontosight.aiwikipedia.org This reaction employs a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a phosphorus halide such as phosphorus oxychloride (POCl₃).

For the synthesis of this compound, the precursor 10-methoxyanthracene is treated with the Vilsmeier reagent. The electron-donating methoxy (B1213986) group at the 10-position activates the anthracene ring, directing the electrophilic formylating agent to the 9-position. The reaction proceeds through the formation of a dichloromethylium ion, which attacks the anthracene core, followed by hydrolysis to yield the final aldehyde product.

A related approach involves the reaction of 9,10-dibromoanthracene (B139309) with butyllithium (B86547) to form a dilithio derivative, which can then be treated with DMF to produce 9,10-anthracenedicarboxaldehyde. google.com This highlights the utility of organometallic intermediates in the formylation of the anthracene nucleus.

Beyond the Vilsmeier-Haack reaction, other synthetic pathways have been explored. One such method involves the oxidation of a pre-installed methyl group. For instance, 10-methylanthracene-9-carbaldehyde (B1585603) can be synthesized from 10-methylanthracene. ontosight.ai This suggests that a similar strategy could be applied where a hydroxymethyl group is first introduced and then oxidized to the aldehyde. A multi-step process starting from substituted anthraquinones can lead to 9,10-dihydro-9,10-anthracenedicarboxaldehydes, which are valuable intermediates. google.com

The reduction of anthraquinones using reagents like zinc in the presence of pyridine (B92270) or sodium hydroxide (B78521) is a facile method to obtain substituted anthracenes. beilstein-journals.org This approach protects the highly reactive 9 and 10 positions, enabling substitutions on the other rings before the final aromatization to the anthracene core. beilstein-journals.org

Another innovative route involves a palladium(II)-catalyzed tandem transformation of diphenyl carboxylic acids with acrylates. This methodology proceeds through a sequence of C-H alkenylation, a secondary C-H activation, intramolecular C-C bond formation, and subsequent decarboxylative aromatization to generate substituted anthracene derivatives. beilstein-journals.org

Recent years have seen significant progress in the methods used to functionalize the anthracene core, driven by the demand for novel materials with enhanced properties. nih.gov Transition metal-catalyzed reactions have become powerful tools for constructing anthracene frameworks with high efficiency and selectivity. frontiersin.org

Key advancements include:

C-H Activation: Direct functionalization of C-H bonds is a major breakthrough, as it bypasses the need for pre-functionalized starting materials. nih.govfrontiersin.org Palladium and rhodium have proven particularly effective in catalyzing these transformations. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been adapted to synthesize aryl-substituted anthracenes from chloro-substituted precursors. beilstein-journals.org The development of specialized ligand systems, like N-heterocyclic carbenes (NHCs), has been crucial for optimizing the performance of these catalytic systems. nih.gov

Cyclization Reactions: Metal-catalyzed cyclization reactions provide another avenue to the anthracene scaffold. nih.gov For example, rhodium-catalyzed oxidative coupling of arylboronic acids with alkynes can selectively produce tetrasubstituted anthracene derivatives. beilstein-journals.org

These modern synthetic strategies offer greater versatility and are often more environmentally benign than traditional methods, which can suffer from low selectivity and harsh reaction conditions. nih.govfrontiersin.org

Data Tables

Table 1: Comparison of Synthetic Approaches for Anthracene Derivatives

| Method | Reagents/Catalyst | Starting Material | Key Features |

| Vilsmeier-Haack Formylation | DMF, POCl₃ | Electron-rich anthracenes | Direct formylation at the most nucleophilic position. |

| Reduction of Anthraquinones | Zn/Pyridine or Zn/NaOH | Substituted anthraquinones | Protects 9 and 10 positions for regioselective functionalization. beilstein-journals.org |

| Palladium-Catalyzed C-H Activation | Palladium(II) catalysts | Diphenyl carboxylic acids, acrylates | Tandem reaction sequence leading to functionalized anthracenes. beilstein-journals.org |

| Rhodium-Catalyzed Cyclization | Rhodium catalysts, Copper-air oxidant | Arylboronic acids, alkynes | Selective synthesis of polysubstituted anthracenes. beilstein-journals.org |

Reactivity and Derivatization Chemistry of 10 Methoxyanthracene 9 Carbaldehyde

Reactions at the Carbaldehyde Moiety

The aldehyde functional group is a primary site for a variety of nucleophilic addition and condensation reactions, as well as oxidation and reduction processes.

Formation of Oximes and Imines

The carbaldehyde group readily undergoes condensation reactions with primary amines and hydroxylamine (B1172632) derivatives to form imines (Schiff bases) and oximes, respectively. These reactions are fundamental in synthetic chemistry for creating new carbon-nitrogen bonds. organic-chemistry.orgchemistryviews.org

The general synthesis of an oxime from an aldehyde involves reaction with hydroxylamine, often in the presence of a mild acid or base catalyst. ontosight.aiorientjchem.org For instance, the reaction of 10-Methoxyanthracene-9-carbaldehyde with hydroxylamine hydrochloride would be expected to yield this compound oxime. While specific literature on this exact transformation is not prevalent, the synthesis of the closely related 9-anthraldehyde (B167246) oxime is well-documented, proceeding in high yield. researchgate.net Similarly, reaction with primary amines, often under mild, catalyst-free conditions or with acid catalysis, would produce the corresponding N-substituted imines. organic-chemistry.org

Table 1: Examples of Imine and Oxime Formation

| Reactant | Reagent | Product Type |

|---|---|---|

| This compound | Hydroxylamine (NH₂OH) | Oxime |

Nucleophilic Additions and Condensation Reactions (e.g., Wittig, Knoevenagel)

The electrophilic carbon of the aldehyde group is susceptible to attack by various carbon nucleophiles, leading to the formation of new carbon-carbon bonds.

The Wittig reaction is a powerful method for alkene synthesis, involving the reaction of an aldehyde with a phosphorus ylide. mnstate.eduudel.edu While specific studies on this compound are not detailed, the reaction is widely applied to aromatic aldehydes, such as the parent 9-anthraldehyde. youtube.comumkc.edu In a typical procedure, a phosphonium (B103445) salt like benzyltriphenylphosphonium (B107652) chloride is deprotonated with a strong base to form the ylide, which then reacts with the aldehyde to produce an alkene and triphenylphosphine (B44618) oxide. youtube.comumkc.edu This reaction would convert the carbaldehyde group into a substituted ethenyl group.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives), catalyzed by a weak base. This reaction is a classic method for forming α,β-unsaturated carbonyl compounds and related structures.

Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Aldehydes are easily oxidized to carboxylic acids using a variety of common oxidizing agents. libretexts.org Reagents such as chromium trioxide (CrO₃) in an acidic solution (Jones reagent) are highly effective for this transformation. libretexts.org The oxidation of this compound would yield 10-Methoxyanthracene-9-carboxylic acid.

Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (10-methoxyanthracen-9-yl)methanol. This is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents provide a hydride ion (H⁻) that acts as a nucleophile, attacking the carbonyl carbon.

Table 2: Oxidation and Reduction of the Aldehyde Moiety

| Starting Material | Reaction Type | Reagent Example | Product |

|---|---|---|---|

| This compound | Oxidation | CrO₃ / H₂SO₄ | 10-Methoxyanthracene-9-carboxylic acid |

Reactivity of the Anthracene (B1667546) Ring System

The fused aromatic ring system of anthracene exhibits its own characteristic reactivity, which is influenced by the existing substituents. Anthracenes are generally more reactive than benzene (B151609). libretexts.org

Cycloaddition Reactions (e.g., Diels-Alder) with Dienophiles

Anthracene and its derivatives are known to participate as the diene component in Diels-Alder reactions. The cycloaddition typically occurs across the central ring at the 9 and 10 positions. The presence of substituents at these positions, as in this compound, would likely hinder or prevent this type of reaction due to steric hindrance and the disruption of the dienyl system required for the cycloaddition.

Electrophilic and Nucleophilic Aromatic Substitutions at Unsubstituted Positions

Electrophilic Aromatic Substitution (EAS): Polycyclic aromatic hydrocarbons like anthracene are more reactive towards electrophiles than benzene. libretexts.org Substitution on the parent anthracene ring preferentially occurs at the 9 and 10 positions due to the high electron density and the ability to form a more stable carbocation intermediate. quora.com However, since these positions are already substituted in this compound, electrophilic attack would be directed to other positions on the outer rings (positions 1, 2, 3, 4, 5, 6, 7, or 8). The methoxy (B1213986) group (-OCH₃) is an activating, ortho-, para-directing group, while the carbaldehyde group (-CHO) is a deactivating, meta-directing group. The interplay of these electronic effects would determine the regioselectivity of further substitution. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. numberanalytics.com

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is less common for electron-rich aromatic systems like anthracene. masterorganicchemistry.comquora.com It typically requires the presence of strong electron-withdrawing groups to make the ring susceptible to attack by a nucleophile and a good leaving group. masterorganicchemistry.com The carbaldehyde group is electron-withdrawing, which could slightly activate the ring towards nucleophilic attack, but without a suitable leaving group on the ring, this pathway is generally unfavorable for this compound under standard conditions.

Advanced Spectroscopic Characterization and Analytical Techniques

Electronic Spectroscopy and Photophysical Characterization

Electronic spectroscopy provides profound insights into the electron distribution and energy levels of conjugated systems like 10-Methoxyanthracene-9-carbaldehyde, while photophysical characterization quantifies the fate of electronic excited states.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For aromatic compounds like anthracene (B1667546) derivatives, the spectrum is dominated by π-π* transitions, which give rise to characteristic strong absorption bands. The presence of substituents on the anthracene core, such as the aldehyde (-CHO) and methoxy (B1213986) (-OCH₃) groups in this compound, can modulate the energies of these transitions.

While specific experimental UV-Vis spectra for this compound are not detailed in the surveyed literature, the spectrum of the parent compound, 9-Anthracenecarboxaldehyde , provides a relevant reference. The spectrum of 9-Anthracenecarboxaldehyde in the NIST database exhibits a series of sharp, well-defined vibronic bands between approximately 340 nm and 400 nm, characteristic of the anthracene π-π* transition. nist.gov A weaker, less-defined absorption, corresponding to the n-π* transition of the carbonyl group, is also typically observed at longer wavelengths, often overlapping with the π-π* bands.

For this compound, the introduction of the electron-donating methoxy group at the 10-position would be expected to cause a bathochromic (red) shift in the absorption bands compared to 9-Anthracenecarboxaldehyde, due to the raising of the highest occupied molecular orbital (HOMO) energy level.

Fluorescence spectroscopy investigates the light emitted from a molecule as it relaxes from an excited electronic state to the ground state. Key parameters derived from this technique are the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state. These parameters are highly sensitive to molecular structure and environment. google.com

Specific fluorescence data for this compound has not been reported in the available literature. However, the principles of its measurement are well-established. The quantum yield is typically determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard, such as 9,10-Diphenylanthracene (Φf ≈ 0.90-1.0 in cyclohexane) or quinine (B1679958) sulfate, under identical experimental conditions. growingscience.comacs.orgnih.gov

Solvatochromism refers to the change in the position, shape, and intensity of UV-Vis absorption or fluorescence emission bands in response to a change in the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the molecule. Molecules with a significant change in dipole moment upon electronic excitation tend to exhibit strong solvatochromism.

No specific studies on the solvatochromic effects of this compound were identified. However, its molecular structure—featuring an electron-donating methoxy group and an electron-withdrawing aldehyde group attached to the conjugated anthracene system—suggests that it likely possesses a significant ground-state dipole moment and would experience a change in this dipole moment upon excitation. Therefore, it is predicted that the compound would exhibit positive solvatochromism, where the fluorescence emission peak shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. This is due to the more polar excited state being stabilized to a greater extent by polar solvents than the ground state.

Mass Spectrometry for Molecular Weight and Fragmentation Studies (e.g., Electron Ionization MS)

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. In Electron Ionization (EI) MS, high-energy electrons bombard the molecule, causing ionization and subsequent fragmentation into a pattern of smaller, characteristic ions.

The molecular formula for this compound is C₁₆H₁₂O₂, corresponding to a precise molecular weight of approximately 236.27 g/mol . chemsynthesis.com An EI mass spectrum for this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z = 236.

While a published spectrum for this compound is unavailable, the NIST database contains an EI-MS spectrum for the closely related analogue, 10-Methylanthracene-9-carbaldehyde (B1585603) (C₁₆H₁₂O, M.W. ≈ 220.27 g/mol ). The key features of its spectrum can be used to predict the fragmentation of the methoxy derivative.

Table 1: Predicted vs. Observed Mass Spectrometry Fragmentation

| Observed Ion (10-Methyl- Analogue) | m/z | Proposed Fragment Loss | Predicted Ion (10-Methoxy- Analogue) | Predicted m/z | Proposed Fragment Loss |

| [M]⁺ | 220 | - | [M]⁺ | 236 | - |

| [M-H]⁺ | 219 | Loss of H radical | [M-H]⁺ | 235 | Loss of H radical |

| [M-CHO]⁺ | 191 | Loss of formyl radical | [M-CHO]⁺ | 207 | Loss of formyl radical |

| [M-CH₃]⁺ | 205 | Loss of methyl radical | [M-OCH₃]⁺ | 205 | Loss of methoxy radical |

Data for the 10-Methyl- analogue is sourced from the NIST Mass Spectrometry Data Center.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation of target compounds from reaction mixtures and for the assessment of purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for analyzing the purity of non-volatile organic compounds like anthracene derivatives. Although no specific, validated HPLC method for this compound is reported in the searched literature, a general approach can be reliably outlined.

For a compound of this nature, a reverse-phase HPLC method would be most effective. This typically involves a non-polar stationary phase, such as a C18 (octadecylsilyl) column, and a polar mobile phase. A common mobile phase would be a gradient mixture of acetonitrile (B52724) and water. Detection would be accomplished using a UV-Vis or photodiode array (PDA) detector set to monitor one of the strong absorption maxima of the anthracene chromophore (e.g., ~380-400 nm). This setup would effectively separate this compound from potential impurities, such as unreacted starting materials or side-products from its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of aromatic aldehydes such as this compound can be challenging due to their potential for thermal instability and insufficient volatility, which can lead to poor chromatographic performance and unreliable results. To overcome these limitations, derivatization is a frequently employed strategy. This process involves chemically modifying the analyte to create a more volatile and thermally stable derivative that is amenable to GC-MS analysis.

For aldehydes, a common and effective derivatization agent is o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) hydrochloride (PFBHA), also known as PFBOA. This reagent reacts with the carbonyl group of the aldehyde to form a stable oxime derivative. The resulting PFB-oxime is significantly more volatile and exhibits excellent electron-capturing properties, which enhances its sensitivity in mass spectrometric detection, particularly in negative chemical ionization (NCI) mode. researchgate.netresearchgate.net

The derivatization reaction increases the molecular weight of the analyte and introduces a polyfluorinated group, which can improve chromatographic separation and provide a characteristic mass spectrum for confident identification. The analysis of such derivatives by GC-MS allows for the sensitive detection and quantification of the original aldehyde in various matrices.

Detailed Research Findings

While specific research detailing the GC-MS analysis of volatile derivatives of this compound is not extensively published, the principles of aldehyde analysis using derivatization are well-established. nih.govnih.gov The analytical process would involve the reaction of this compound with PFBHA to form its corresponding PFB-oxime derivative. This derivative would then be introduced into the GC-MS system.

The gas chromatograph separates the derivative from other components in the sample mixture based on its boiling point and interaction with the stationary phase of the chromatographic column. Following separation, the derivative enters the mass spectrometer, where it is ionized. Electron ionization (EI) is a common technique that can provide detailed structural information through fragmentation patterns. The mass spectrum of the derivatized this compound would be expected to show a molecular ion peak corresponding to the PFB-oxime, as well as characteristic fragment ions resulting from the cleavage of the molecule. These fragmentation patterns are crucial for confirming the identity of the compound.

For instance, the mass spectrum of the closely related compound, 10-Methylanthracene-9-carboxaldehyde, is available in the NIST WebBook and shows a distinct fragmentation pattern that aids in its identification. nist.gov Similarly, the mass spectrum of 9-Methoxyanthracene provides information on the fragmentation of the methoxy-anthracene core. nist.gov By combining this knowledge, the expected fragmentation of the PFB-oxime of this compound can be predicted, which would be essential for its identification in a complex sample.

The table below outlines typical instrumental parameters for the GC-MS analysis of PFBHA-derivatized aromatic aldehydes, which would be applicable for the analysis of the this compound derivative.

| Parameter | Typical Setting |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 - 280 °C |

| Oven Temperature Program | Initial temp. 60-80 °C, hold for 1-2 min, ramp at 10-20 °C/min to 280-300 °C, hold for 5-10 min |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 50-500 |

| Transfer Line Temperature | 280 - 300 °C |

| Ion Source Temperature | 230 °C |

Computational Chemistry Investigations of 10 Methoxyanthracene 9 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) serves as a powerful tool for predicting the electronic structure and optimizing the molecular geometry of organic molecules. For 10-Methoxyanthracene-9-carbaldehyde, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be utilized to determine its most stable three-dimensional conformation. mdpi.comresearchgate.net

The geometry optimization would reveal key structural parameters. The anthracene (B1667546) core is expected to be largely planar, with the methoxy (B1213986) and carbaldehyde groups potentially exhibiting some out-of-plane torsion to minimize steric hindrance. The introduction of the electron-donating methoxy group at the C10 position and the electron-withdrawing carbaldehyde group at the C9 position would induce notable changes in the bond lengths and angles of the anthracene framework compared to the unsubstituted parent molecule. Specifically, a degree of bond length alternation within the aromatic rings is anticipated, reflecting the electronic push-pull nature of the substituents.

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative) This table presents hypothetical data based on trends observed in similar anthracene derivatives, as direct computational results for this compound are not available in the cited literature.

| Parameter | Predicted Value |

|---|---|

| C9-C10 Bond Length | ~1.42 Å |

| C9-CHO Bond Length | ~1.48 Å |

| C10-OCH3 Bond Length | ~1.37 Å |

| Dihedral Angle (Anthracene-CHO) | 5-15° |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For this compound, the HOMO is expected to be predominantly localized on the electron-rich anthracene ring and the methoxy group, which acts as an electron donor. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing carbaldehyde group and the adjacent regions of the anthracene core. researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. The presence of both electron-donating (methoxy) and electron-withdrawing (carbaldehyde) groups is expected to significantly reduce the HOMO-LUMO gap compared to unsubstituted anthracene. This smaller energy gap suggests that this compound would be more reactive and possess interesting photophysical properties. researchgate.netepa.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table presents hypothetical data based on trends observed in similar anthracene derivatives, as direct computational results for this compound are not available in the cited literature.

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.0 |

| LUMO | -2.0 to -2.5 |

Theoretical Prediction of Spectroscopic Parameters (e.g., IR, UV-Vis, NMR Chemical Shifts)

Computational methods can provide valuable predictions of various spectroscopic parameters.

Infrared (IR) Spectroscopy: Theoretical IR spectra, calculated using DFT, would show characteristic vibrational frequencies. For this compound, prominent peaks would be expected for the C=O stretching of the aldehyde group (around 1680-1700 cm⁻¹), C-O stretching of the methoxy group (around 1250 cm⁻¹ and 1050 cm⁻¹), and various C-H and C=C stretching and bending modes of the aromatic system. analis.com.my

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra. Due to the extended π-conjugation and the push-pull nature of the substituents, this compound is expected to exhibit strong absorption bands in the UV-Vis region, likely red-shifted compared to unsubstituted anthracene. ingentaconnect.com These absorptions would correspond to π-π* transitions within the anthracene core and intramolecular charge transfer (ICT) transitions from the methoxy-anthracene donor moiety to the carbaldehyde acceptor moiety.

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. The protons and carbons of the anthracene ring would show distinct signals influenced by the electronic effects of the substituents. The aldehyde proton would appear significantly downfield (around 10-11 ppm), while the methoxy protons would be found in the typical region for such groups (around 3.5-4.0 ppm). The carbon signals would similarly reflect the electron-donating and withdrawing nature of the attached groups.

Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis and Interactions

While specific molecular dynamics (MD) or Monte Carlo simulations for this compound are not documented in the searched literature, these techniques would be invaluable for exploring its dynamic behavior. nih.govarxiv.org MD simulations could be used to study the conformational flexibility of the molecule, particularly the rotation of the carbaldehyde and methoxy groups, and how these motions are influenced by the solvent environment. Furthermore, simulations of multiple molecules would provide insights into intermolecular interactions, such as π-π stacking of the anthracene rings, which could influence its solid-state packing and material properties. Monte Carlo simulations could also be employed to sample a wide range of conformations and predict thermodynamic properties.

Assessment of Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like this compound, are often candidates for materials with interesting nonlinear optical (NLO) properties. Computational assessment of NLO properties typically involves calculating the first and second hyperpolarizabilities (β and γ, respectively) using DFT methods. The push-pull system created by the electron-donating methoxy group and the electron-withdrawing carbaldehyde group across the conjugated anthracene bridge is expected to give rise to a significant first hyperpolarizability (β), suggesting potential for second-order NLO applications such as second-harmonic generation. researchgate.netacs.org The extended π-system of the anthracene core would also contribute to a notable third-order NLO response (γ). rsc.org

Table 3: Predicted Nonlinear Optical Properties for this compound (Illustrative) This table presents hypothetical data based on trends observed in similar push-pull anthracene derivatives, as direct computational results for this compound are not available in the cited literature.

| NLO Property | Predicted Value (a.u.) |

|---|---|

| First Hyperpolarizability (β) | 100 - 500 |

Mechanistic Insights into Reactions via Computational Transition State Analysis

Computational chemistry provides powerful tools for elucidating reaction mechanisms by locating and characterizing transition states. For this compound, several reactions could be investigated. For instance, the mechanism of its synthesis, such as a Vilsmeier-Haack reaction on 10-methoxyanthracene, could be explored. Furthermore, the reactivity of the carbaldehyde group in nucleophilic addition reactions or the susceptibility of the anthracene ring to electrophilic substitution or cycloaddition reactions could be computationally modeled. researchgate.netrsc.orgnih.gov By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. For example, in a Diels-Alder reaction, computations could predict the regioselectivity and stereoselectivity of the addition to the anthracene core. mdpi.comresearchgate.netrsc.org

Applications in Advanced Materials and Organic Electronics

Utilization as a Building Block for Organic Semiconductors

The rigid, planar, and π-conjugated nature of the anthracene (B1667546) core makes it an excellent foundation for organic semiconducting materials. The targeted functionalization in 10-Methoxyanthracene-9-carbaldehyde enhances these intrinsic properties.

The molecular architecture of this compound, featuring both an electron-donating and an electron-withdrawing group, is a classic design strategy for tuning the electronic properties of organic materials. This "push-pull" effect lowers the band gap of the molecule by raising the energy of the Highest Occupied Molecular Orbital (HOMO) and lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This tunability is critical for designing materials with specific energy levels required for efficient charge injection and transport in electronic devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).

The aldehyde functional group is a key reactive site, serving as a versatile handle for synthetic modification. It can readily participate in various condensation reactions, such as Knoevenagel or Wittig reactions, to extend the π-conjugation and build more complex molecular or polymeric semiconductors. This allows this compound to act as a foundational building block for a wide range of functional organic materials.

While specific charge mobility data for this compound is not extensively documented, the charge transport properties of materials derived from it can be inferred from its structure and the behavior of related anthracene compounds. Efficient charge transport in organic semiconductors relies on strong intermolecular electronic coupling, which is facilitated by the close packing of molecules in the solid state, typically through π-π stacking.

Theoretical and experimental studies on substituted anthracenes show that chemical modifications significantly influence these packing motifs and, consequently, the charge transport characteristics. The introduction of substituents can improve the stability of the material and modulate the intermolecular interactions that govern charge mobility. For instance, theoretical investigations on other substituted anthracene derivatives demonstrate that modifying the anthracene core can enhance both electron and hole injection capabilities. thieme-connect.de The push-pull nature of this compound suggests a potential for ambipolar charge transport, although the dominant character (p-type or n-type) would depend on the final molecular structure and its solid-state arrangement. Research on co-crystals of anthracene has shown that creating charge-transfer complexes is a viable strategy for achieving tunable and efficient ambipolar transport. chemsrc.com

Development of Fluorescent Probes and Sensors

The inherent fluorescence of the anthracene core, combined with its unique substitution pattern, makes this compound a promising scaffold for the development of highly sensitive and selective chemical sensors.

The design of fluorescent probes often relies on modulating the emission properties of a fluorophore in response to an external stimulus. The donor-acceptor structure of this compound is ideal for creating systems that exhibit Intramolecular Charge Transfer (ICT). In such molecules, photoexcitation leads to a transfer of electron density from the electron-rich (donor) part of the molecule to the electron-poor (acceptor) part.

The energy of this ICT state, and thus the color of the emitted light, is highly sensitive to the polarity of the surrounding environment, a phenomenon known as solvatochromism. This property makes the molecule itself a potential probe for solvent polarity. More importantly, the ICT process can be perturbed by the binding of an analyte, leading to a distinct change in the fluorescence signal. The aldehyde group provides a convenient site for introducing a specific recognition unit to create a selective sensor.

Table 1: Representative Solvatochromic Shift in Donor-Acceptor Anthracene Dyes This table illustrates the typical change in fluorescence emission for a hypothetical donor-acceptor anthracene dye similar to this compound in different solvents. The data is representative of the solvatochromic effect.

| Solvent | Polarity Index | Typical Emission Maximum (nm) |

| Toluene | 2.4 | 480 (Blue-Green) |

| Dichloromethane | 3.1 | 515 (Green) |

| Acetone | 5.1 | 540 (Yellow-Green) |

| Acetonitrile (B52724) | 5.8 | 565 (Orange) |

The primary sensing mechanism for a probe based on this compound would involve the chemical reactivity of the aldehyde group. This group can act as a recognition and reaction site for specific analytes. For example, it can selectively react with nucleophiles such as hydrazines, amines, or thiols.

"Turn-off" sensing: The reaction quenches the fluorescence.

"Turn-on" sensing: The product of the reaction is significantly more fluorescent than the original probe. thieme-connect.de

Ratiometric sensing: The reaction causes a shift in the emission wavelength, allowing for detection based on the ratio of fluorescence intensities at two different wavelengths.

By carefully designing the reaction conditions, sensors with high selectivity for a target analyte in complex chemical environments can be developed. sigmaaldrich.com

Integration in Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Systems

The electronic and optical properties of this compound make it a suitable candidate for use as a photosensitizer in Dye-Sensitized Solar Cells (DSSCs). The operational principle of these cells relies on a dye molecule that absorbs sunlight and injects an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂).

The most effective organic dyes for DSSCs possess a Donor-π-Acceptor (D-π-A) structure. This compound fits this paradigm perfectly:

Donor (D): The electron-rich 10-methoxyanthracene moiety.

π-Bridge (π): The conjugated anthracene core, which facilitates charge separation.

Acceptor (A): The electron-withdrawing aldehyde group.

For practical application in DSSCs, the aldehyde group is typically converted into a stronger electron-accepting group that can also anchor the dye to the TiO₂ surface, such as a cyanoacrylic acid or carboxylic acid group. This conversion is a standard synthetic step in the development of D-π-A dyes. However, it is noted that attempts to oxidize this compound to its corresponding carboxylic acid can be challenging, as the reaction sometimes yields anthra-9,10-quinone, indicating a potential instability of the core under certain oxidative conditions. thieme-connect.de

The performance of DSSCs is highly dependent on the energy levels of the dye. The HOMO of the dye must be lower than the redox potential of the electrolyte for efficient regeneration, and the LUMO must be higher than the conduction band of the TiO₂ for efficient electron injection. The D-π-A structure of dyes derived from this compound allows for the precise tuning of these energy levels to optimize device performance. Studies on other anthracene-based D-π-A dyes have demonstrated their potential, achieving significant power conversion efficiencies.

Table 2: Performance of Various Anthracene-Based D-π-A Dyes in DSSCs This table presents research findings for different D-π-A dyes that use an anthracene core, illustrating the potential of this class of compounds as photosensitizers. Data is compiled from various studies to show a representative range of performance.

| Dye Structure Feature | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Efficiency (η%) |

| Anthracene-Thiophene Linker | 12.5 | 0.68 | 0.70 | 5.9 |

| Dithiol-Ylidene-Anthracene Donor | 8.9 | 0.58 | 0.72 | 3.7 |

| Anthracene with Phenyl Spacer | 10.2 | 0.65 | 0.68 | 4.5 |

Design of Anthracene-Based Sensitizers

Anthracene derivatives are often employed as building blocks for sensitizers in applications such as dye-sensitized solar cells (DSSCs). The anthracene moiety typically serves as a π-bridge, facilitating intramolecular charge transfer. In a hypothetical design, the this compound could act as a precursor. The electron-donating nature of the methoxy (B1213986) group and the electron-withdrawing character of the carbaldehyde group could be exploited in a donor-π-acceptor (D-π-A) framework, which is a common design for organic sensitizers.

However, a comprehensive search of scientific literature does not yield specific studies where this compound has been explicitly used as a sensitizer (B1316253). Research in this area has focused on other substituted anthracene aldehydes.

Adsorption and Binding Modes on Semiconductor Surfaces

For a sensitizer to be effective in a DSSC, it must adsorb onto the surface of a semiconductor, typically titanium dioxide (TiO₂). The aldehyde group of this compound could potentially be converted to a more suitable anchoring group, such as a carboxylic acid, to facilitate strong binding to the semiconductor surface. The nature of this binding is crucial for efficient electron injection from the excited dye into the conduction band of the semiconductor.

Detailed research findings on the specific adsorption and binding modes of this compound on semiconductor surfaces are not currently available.

Precursor for Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures. The aldehyde functionality in this compound makes it a potential candidate as a monomer for the synthesis of COFs, typically through condensation reactions with multitopic amines to form imine-linked frameworks. The rigid and planar structure of the anthracene unit could contribute to the formation of a stable and porous framework.

While the synthesis of COFs from various aromatic aldehydes is a well-established field, there is no specific mention in the literature of this compound being used for this purpose.

Exploration in Other Optoelectronic and Photoactive Materials

The inherent fluorescence of the anthracene core suggests that this compound could be explored for use in other optoelectronic devices, such as organic light-emitting diodes (OLEDs). The substitution pattern can influence the emission color and quantum efficiency. The aldehyde group also provides a reactive handle for further functionalization, allowing for the synthesis of more complex photoactive materials. A 1984 article in Chemistry Letters mentions the synthesis of this compound, and a later paper discusses its oxidation, but details regarding its photophysical or electronic properties that would be relevant for these applications are not provided.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 10-methoxyanthracene-9-carbaldehyde and its analogues will likely focus on developing more efficient and environmentally benign methodologies. While a synthetic route was reported in Chemistry Letters in 1984, modern organic synthesis aims to improve upon established methods. chemsynthesis.com Key areas of development will likely include:

Catalytic C-H Activation: Direct formylation and methoxylation of the anthracene (B1667546) core using transition-metal catalysis would represent a significant advancement over traditional multi-step sequences. This approach offers higher atom economy and reduces waste.

Photoredox Catalysis: Visible-light-mediated reactions could provide mild and selective pathways to introduce the aldehyde and methoxy (B1213986) groups, minimizing the need for harsh reagents and high temperatures.

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

These novel routes would not only make this compound more accessible but also align with the principles of green chemistry.

Advanced Mechanistic Studies of Complex Reaction Pathways

A deeper understanding of the reaction mechanisms involving this compound is crucial for its strategic application. Future research will likely employ a combination of experimental and computational techniques to elucidate complex reaction pathways. This includes:

In-situ Spectroscopic Analysis: Techniques such as time-resolved NMR and IR spectroscopy can provide real-time snapshots of reacting species, helping to identify transient intermediates and transition states.

Kinetic Studies: Detailed kinetic analysis of reactions involving the aldehyde or methoxy group can reveal the energetic landscape of the reaction and provide insights into the rate-determining steps.

Computational Modeling: Density Functional Theory (DFT) and other computational methods will be instrumental in mapping out reaction coordinates, predicting regioselectivity, and understanding the electronic effects of the methoxy and aldehyde substituents on the anthracene core.

These studies will be critical for optimizing reaction conditions and for the rational design of new synthetic transformations.

Integration with Machine Learning and Artificial Intelligence for Predictive Design

Machine learning (ML) and artificial intelligence (AI) are set to revolutionize the discovery and design of new molecules. For this compound derivatives, these technologies can be applied to:

Predict Reaction Outcomes: ML models trained on large datasets of chemical reactions can predict the most effective reagents, catalysts, and conditions for synthesizing new derivatives with desired functionalities.

Screen for Potential Applications: AI algorithms can analyze the structure of this compound and its virtual analogues to predict their photophysical properties, biological activities, or suitability for specific material applications.

De Novo Design: Generative models can design entirely new molecules based on the this compound scaffold with optimized properties for a given target application.

The integration of AI and chemistry will accelerate the discovery-to-application timeline for novel anthracene-based compounds.

Expanding Applications in Functional Materials Beyond Current Scope

The unique photophysical properties of the anthracene core, modulated by the electron-donating methoxy group and the electron-withdrawing aldehyde group, make this compound a promising candidate for various functional materials. Future research is expected to explore applications in:

Organic Electronics: As a building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electronic properties can be fine-tuned by chemical modification.

Chemosensors: The aldehyde group can serve as a reactive site for binding to specific analytes, and the resulting change in the fluorescence of the anthracene core can be used for detection.

Photocatalysis: Anthracene derivatives can act as photosensitizers in organic reactions. The specific substitution pattern of this compound may offer unique advantages in catalyzing certain transformations.

The versatility of the anthracene scaffold suggests that the potential applications of its derivatives are far from exhausted.

In-depth Studies on Structure-Property Relationships for Rational Design

A systematic investigation into the relationship between the molecular structure of this compound derivatives and their macroscopic properties is fundamental for their rational design. Future work in this area will involve:

Synthesis of a Derivative Library: The creation of a library of compounds with systematic variations in the substituents on the anthracene core will allow for a comprehensive study of how these changes affect the compound's properties.

Advanced Characterization: A combination of techniques, including X-ray crystallography, UV-Vis and fluorescence spectroscopy, and electrochemical methods, will be used to build a detailed picture of the structure-property landscape.

Quantitative Structure-Property Relationship (QSPR) Modeling: Computational models will be developed to correlate specific structural features with observed properties, enabling the in-silico design of new molecules with tailored characteristics.

Q & A

Q. What are the established synthetic routes for 10-Methoxyanthracene-9-carbaldehyde, and how do reaction conditions influence yield?

The synthesis of this compound typically involves functionalization of the anthracene core. A common approach is the Vilsmeier-Haack reaction , where anthracene derivatives undergo formylation at the 9-position using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Methoxy group introduction at the 10-position can be achieved via nucleophilic aromatic substitution or Ullmann coupling , depending on precursor availability. For example, using 10-bromoanthracene-9-carbaldehyde with sodium methoxide under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C yields the methoxy derivative. Reaction optimization should focus on temperature control (to avoid side reactions like over-oxidation) and stoichiometric ratios of reagents. Yield improvements (>70%) are reported with catalytic copper(I) iodide in Ullmann-type couplings .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

Q. How does the methoxy group at the 10-position influence the compound’s electronic properties?

The methoxy group is electron-donating, altering the anthracene core’s electron density. This enhances π-conjugation in the carbaldehyde moiety, red-shifting UV-Vis absorption maxima (e.g., λmax ~390 nm in ethanol vs. ~370 nm for non-methoxy analogs). Electrochemical studies (cyclic voltammetry) reveal a reduced oxidation potential due to increased electron richness, making the compound suitable for optoelectronic applications .

Q. What are the primary applications of this compound in academic research?

- Organic Synthesis : As a precursor for fluorescent dyes or ligands in coordination chemistry (e.g., Schiff base complexes).

- Materials Science : Building block for organic semiconductors due to extended conjugation .

- Photodynamic Therapy : Anthracene derivatives are explored for singlet oxygen generation under light irradiation .

Q. What safety precautions are recommended when handling this compound?

While specific toxicity data for this compound is limited, analogous anthracene aldehydes require:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict reactive sites. The LUMO of the aldehyde group (−3.5 eV) indicates susceptibility to nucleophilic attack, while the HOMO of the methoxy-substituted ring (−5.2 eV) suggests electrophilic aromatic substitution at the para position. Solvent effects (PCM models) refine activation energy estimates for Suzuki-Miyaura couplings .

Q. How do solvent polarity and temperature affect the compound’s fluorescence quantum yield?

Studies in solvents like toluene (nonpolar) vs. DMSO (polar) show:

- Nonpolar solvents : Higher quantum yields (Φ ~0.45) due to reduced non-radiative decay.

- Polar solvents : Quenching occurs via hydrogen bonding with the aldehyde group (Φ ~0.25).

Temperature-dependent measurements (20–80°C) reveal Arrhenius behavior, with activation energy (Ea) ~15 kJ/mol for thermal deactivation .

Q. What strategies resolve contradictions in reported crystallographic data for anthracene carbaldehyde derivatives?

Discrepancies in unit cell parameters (e.g., for 9-Anthracenecarboxaldehyde) arise from polymorphism or solvent inclusion. Mitigation strategies:

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of aldehyde oxidation in this compound?

Deuterium labeling at the aldehyde proton (C⁵²D=O) and measuring rate constants (kH/kD) for oxidation with KMnO₄ or O₂ reveal:

Q. What advanced chromatographic techniques improve purity assessment for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.